Ethyl 4-[4-(benzyloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[4-(benzyloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological and clinical applications, including anticancer, antiviral, and antimicrobial activities . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(benzyloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in the synthesis include ethyl acetoacetate, benzyloxybenzaldehyde, and ammonium acetate. The reaction conditions often involve refluxing in ethanol or other suitable solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(benzyloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Ethyl 4-[4-(benzyloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including viral infections and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(benzyloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 4-[4-(benzyloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can be compared with other benzimidazole derivatives, such as:
2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone: Known for its antimicrobial activity.
4,6-Dibromo-2-mercaptobenzimidazole: Exhibits antiprotozoal and antibacterial activities.
2-Methylsulfanyl-6-nitro[1,2,4]-triazolo[5,1-c][1,2,4]triazin-7-one: An antiviral compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical properties .
Properties
Molecular Formula |
C27H25N3O3 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
ethyl 2-methyl-4-(4-phenylmethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C27H25N3O3/c1-3-32-26(31)24-18(2)28-27-29-22-11-7-8-12-23(22)30(27)25(24)20-13-15-21(16-14-20)33-17-19-9-5-4-6-10-19/h4-16,25H,3,17H2,1-2H3,(H,28,29) |
InChI Key |
KRRCXFVDSBDXPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC=C(C=C4)OCC5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.